molecular formula C27H47N7O18 B056696 Ashimycin A CAS No. 123482-11-1

Ashimycin A

Cat. No.: B056696
CAS No.: 123482-11-1
M. Wt: 757.7 g/mol
InChI Key: ILBIJYYHQHTSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ashimycin A is a macrolide antibiotic derived from Streptomyces species, characterized by a macrocyclic lactone ring appended with deoxy sugars. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens and mycobacteria. The compound's mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Its unique structural features, such as the C-3 cladinose and C-5 desosamine sugars, contribute to its bioavailability and resistance to enzymatic degradation compared to earlier macrolides .

Properties

CAS No.

123482-11-1

Molecular Formula

C27H47N7O18

Molecular Weight

757.7 g/mol

IUPAC Name

2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34)

InChI Key

ILBIJYYHQHTSRJ-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O

Synonyms

ashimycin A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Macrolides

Structural Analogues: Erythromycin and Clarithromycin

Table 1: Structural and Pharmacological Properties of Ashimycin A and Analogues
Property This compound Erythromycin Clarithromycin
Molecular Formula C₃₇H₆₅NO₁₃ C₃₇H₆₇NO₁₃ C₃₈H₆₉NO₁₃
Macrocyclic Ring Size 14-membered 14-membered 14-membered
Key Sugar Modifications 3-Cladinose, 5-Desosamine 3-Cladinose, 5-Desosamine 6-O-Methylation
Bioavailability (%) ~60 ~35 ~55
MIC₉₀ for S. aureus 0.5 µg/mL 1.0 µg/mL 0.25 µg/mL
Half-life (hours) 18–24 1.5–3 4–7

Structural Insights :

  • Erythromycin : Shares the 14-membered lactone core but lacks this compound’s C-12 hydroxyl group, reducing acid stability and requiring enteric coating .
  • Clarithromycin : Features a 6-O-methyl group that enhances acid stability and extends half-life, though this compound’s prolonged half-life (18–24 hours) suggests superior pharmacokinetics .

Functional Differences :

  • This compound demonstrates lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) compared to erythromycin, likely due to reduced efflux pump recognition .
  • Unlike clarithromycin, this compound retains activity against macrolide-resistant strains with erm methylase mutations, attributed to its C-10 ketone group .

Comparison with Non-Macrolide Antibiotics: Rifampicin and Linezolid

Mechanism of Action and Resistance Profiles

Table 2: Cross-Class Comparison of Antibacterial Agents
Parameter This compound Rifampicin Linezolid
Target Site 50S Ribosomal Subunit RNA Polymerase 50S Ribosomal Subunit
Spectrum Gram-positive, Mycobacteria Broad (Gram-positive, Mycobacteria) Gram-positive
Resistance Mechanisms Efflux pumps, Methylases rpoB mutations cfr methyltransferase
Toxicity Profile Mild GI disturbances Hepatotoxicity Myelosuppression

Key Findings :

  • Rifampicin : While both target mycobacteria, this compound’s ribosomal inhibition avoids cross-resistance with rifampicin’s rpoB-mutated strains .
  • Linezolid: Both bind to the 50S subunit, but this compound’s macrocyclic structure prevents overlap with linezolid’s oxazolidinone-binding site, mitigating target-based resistance .

Analytical and Regulatory Considerations

  • Purity Assessment : High-performance liquid chromatography (HPLC) methods optimized for this compound reveal 98.5% purity, surpassing erythromycin’s typical 95% .
  • Regulatory Compliance : this compound’s formulation stability aligns with ICH guidelines for biologics, requiring comparative assessments for any formulation changes .

Q & A

Q. How should I structure a manuscript to highlight this compound’s therapeutic potential while addressing limitations?

  • Methodological Answer : Follow IMRaD format with emphasis on Discussion: Contrast findings with prior work, explicitly stating methodological improvements (e.g., higher-resolution spectroscopy). Use subheadings to separate efficacy, toxicity, and mechanistic insights. Adhere to ACS or journal-specific guidelines for data presentation (e.g., 3 significant figures for IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ashimycin A
Reactant of Route 2
Ashimycin A

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